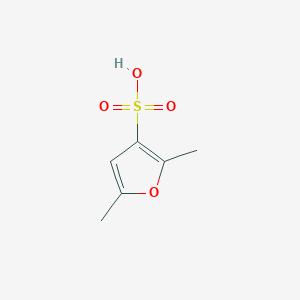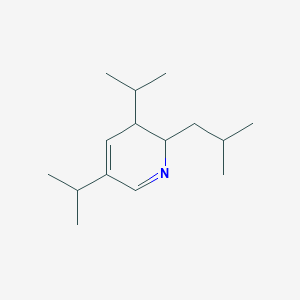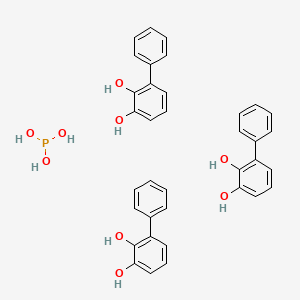
N-Phenyl-N-(triphenylstannyl)but-3-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Phenyl-N-(triphenylstannyl)but-3-enamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenyl group, a triphenylstannyl group, and a but-3-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-N-(triphenylstannyl)but-3-enamide typically involves the reaction of N-phenylbut-3-enamide with triphenyltin chloride. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the formation of the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-N-(triphenylstannyl)but-3-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced stannyl derivatives.
Substitution: The triphenylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield stannyl oxides, while reduction could produce stannyl hydrides. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N-Phenyl-N-(triphenylstannyl)but-3-enamide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the context of organotin compounds.
Industry: It finds applications in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-Phenyl-N-(triphenylstannyl)but-3-enamide involves its interaction with molecular targets through its stannyl and phenyl groups. These interactions can lead to the formation of stable complexes, which can then participate in various chemical reactions. The pathways involved often include coordination with metal centers and activation of specific bonds within the molecule.
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl-N-(triphenylstannyl)acetamide
- N-Phenyl-N-(triphenylstannyl)prop-2-enamide
- N-Phenyl-N-(triphenylstannyl)butanamide
Uniqueness
N-Phenyl-N-(triphenylstannyl)but-3-enamide is unique due to the presence of the but-3-enamide moiety, which imparts distinct reactivity and properties compared to its analogs. This structural feature allows for specific interactions and reactions that are not observed in similar compounds.
Properties
CAS No. |
96140-04-4 |
|---|---|
Molecular Formula |
C28H25NOSn |
Molecular Weight |
510.2 g/mol |
IUPAC Name |
N-phenyl-N-triphenylstannylbut-3-enamide |
InChI |
InChI=1S/C10H11NO.3C6H5.Sn/c1-2-6-10(12)11-9-7-4-3-5-8-9;3*1-2-4-6-5-3-1;/h2-5,7-8H,1,6H2,(H,11,12);3*1-5H;/q;;;;+1/p-1 |
InChI Key |
JLUSEEAPWXAFMW-UHFFFAOYSA-M |
Canonical SMILES |
C=CCC(=O)N(C1=CC=CC=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Imino-4-(4'-octyl[1,1'-biphenyl]-4-yl)-5-(2-phenylhydrazinylidene)-2,5-dihydro-1H-imidazol-1-amine](/img/structure/B14346520.png)








![7,7-Dimethylbicyclo[2.2.1]heptan-2-ol;4-methylbenzenesulfonic acid](/img/structure/B14346558.png)

![N-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]acetamide](/img/structure/B14346588.png)

